molecular formula C4H5NO B1585553 3-Oxobutanenitrile CAS No. 2469-99-0

3-Oxobutanenitrile

Cat. No. B1585553
CAS RN: 2469-99-0
M. Wt: 83.09 g/mol
InChI Key: OPXYNEYEDHAXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxobutanenitrile, also known as 3-oxobutyl nitrile, is a nitrogen-containing organic compound that is used in a variety of scientific and industrial applications. It is a colorless, volatile liquid with a pungent odor and is soluble in organic solvents. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. Additionally, it is used as a reagent in organic synthesis and as a catalyst in various industrial processes.

Scientific Research Applications

Synthesis of Heterocycles with Biological Activity

3-Oxobutanenitrile and its derivatives play a significant role in synthesizing heterocycles with potential biological activities. Studies have shown that 2-ethoxymethylene-3-oxobutanenitrile, a variant of 3-oxobutanenitrile, is used to introduce a three-carbon moiety to amine-substrates, leading to the synthesis of pyrazoles and pyrimidines. These compounds have demonstrated biological activity against bacteria, filamentous fungi, and tumor cells (Černuchová et al., 2005).

Development of Chromenoquinoline Derivatives

The synthesis of 11-methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives involves the use of 3-oxobutanenitrile. This process, which includes the Knoevenagel condensation and Friedlander reaction, results in compounds with characterized molecular structures, opening possibilities for diverse applications in chemistry and biology (Han et al., 2015).

Antimicrobial Activity of Thiazolidin Derivatives

The synthesis of thiazolidin derivatives using 3-oxobutanenitrile has shown promising results in antimicrobial activity. Some derivatives even exceeded the activity of ceftriaxone, a commonly used antibiotic, against gram-positive bacteria like Staphylococcus aureus (Horishny & Matiichuk, 2020).

Olfactory Research

In olfactory research, derivatives of 3-oxobutanenitrile, like 2,2-bis(prenyl)-3-oxobutyronitrile, have been identified for their unique olfactory properties, exhibiting differences in detection thresholds and perceived odor characters among individuals. This has provided insights into the structure-odor relationships and the construction of olfactophore models (Hauser et al., 2018).

Synthesis of Phosphonomethyl Derivatives

3-Oxobutanenitrile is used in the synthesis of various 4-aryl-2-alkylphosphonomethyl-4-oxobutanenitrile, which are studied for their antiviral and anticancer activities. Molecular docking studies against specific viral and cancer targets have been conducted to assess these activities (Yaccoubi et al., 2022).

properties

IUPAC Name

3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c1-4(6)2-3-5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXYNEYEDHAXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179431
Record name 3-Oxobutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxobutanenitrile

CAS RN

2469-99-0
Record name 3-Oxobutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2469-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxobutyronitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002469990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxobutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxobutyronitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.810
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxobutanenitrile
Reactant of Route 2
3-Oxobutanenitrile
Reactant of Route 3
Reactant of Route 3
3-Oxobutanenitrile
Reactant of Route 4
3-Oxobutanenitrile
Reactant of Route 5
3-Oxobutanenitrile
Reactant of Route 6
Reactant of Route 6
3-Oxobutanenitrile

Citations

For This Compound
222
Citations
P Černuchová, G Vo-Thanh, V Milata, A Loupy… - Tetrahedron, 2005 - Elsevier
… The preparation of 2-ethoxymethylene-3-oxobutanenitrile 1 was described earlier by our laboratory.18, 19 In situ prepared 3-oxobutanenitrile reacted with 3 equiv of triethyl …
Number of citations: 66 www.sciencedirect.com
GF Han, LJ Zhao, LZ Chen, JW Du… - Journal of Heterocyclic …, 2015 - Wiley Online Library
… -3-oxobutanenitrile derivatives 2 used for the current studies were easily prepared by the Knoevenagel condensation between aldehydes and 3-oxobutanenitrile 1 … -3-oxobutanenitrile 2 …
Number of citations: 7 onlinelibrary.wiley.com
V Langer, P Mach, Ľ Smrčok, V Milata… - … Section C: Crystal …, 2010 - scripts.iucr.org
In the crystal structures of the title compounds, C11H9FN2O, (I), and C13H12FNO4, (II), the molecules are joined pairwise via different hydrogen bonds and the constituent pairs are …
Number of citations: 3 scripts.iucr.org
M Xia, M Santoso, Z Moussa, ZMA Judeh - Molecules, 2023 - mdpi.com
… )ethan-1-one 3, 3-oxobutanenitrile 4, and 4-fluoroaniline 5 … ethan-1-one 3, 3-oxobutanenitrile 4, and 2-phenylethylamine … alcohols 11–13, 3-oxobutanenitrile 4, and anilines 5 and 14 …
Number of citations: 7 www.mdpi.com
Š Marchalín, LNH Mamani, D Ilavský… - Collection of …, 1993 - cccc.uochb.cas.cz
… This paper concerns the preparation of 2-(5-R-2-furylmethylene)-3-oxobutanenitrilcs // of which only the unsubstituted 2-(2-furylmethylene)-3-oxobutanenitrile was synthesized6 from 2-…
Number of citations: 4 cccc.uochb.cas.cz
V Langer, E Scholtzová, P Mach, T Solčan… - … Section C: Crystal …, 2006 - scripts.iucr.org
… The precursors for 4-aminoquinolines are anilinoacrylonitriles, eg anilinomethylene derivatives of 3-oxobutanenitrile (cyanoacetone), propanedinitrile (malononitrile) or cyanoacetates. …
Number of citations: 4 scripts.iucr.org
N Hauser, P Kraft, EM Carreira - Synthesis, 2018 - thieme-connect.com
… (3-methylbut-2-enyl)-3-oxobutanenitrile were synthesized by either monoalkylation of 3-oxo-… ,2-bis(3-methylbut-2-enyl)-3-oxobutanenitrile via its vinyl triflate and Negishi cross coupling. …
Number of citations: 6 www.thieme-connect.com
Y Yuan, H Zhu, K Hills‐Kimball, T Cai… - Angewandte Chemie …, 2020 - Wiley Online Library
… Herein, by choosing 2-(3,4-dimethoxyphenyl)-3-oxobutanenitrile as a model substrate, we demonstrate that the stereoselective (>99 %) C−C oxidative coupling reaction can be realized …
Number of citations: 72 onlinelibrary.wiley.com
VY Horishny, VS Matiichuk - Russian Journal of Organic Chemistry, 2020 - Springer
The reactions of 2-cyano-3-oxobutanethioamide with ethyl 3-aryl-2-bromopropanoates and dialkyl acetylenedicarboxylates afforded a combinatorial library of new 2-[5-(R-benzyl)-4-oxo-…
Number of citations: 3 link.springer.com
MMA Khalik - Journal of Chemical Research, Synopses, 1997 - pubs.rsc.org
4-Phenyl-3-oxobutanenitrile is synthesized via the reaction of ethyl phenylacetate with acetonitrile in the presence of sodium hydride and identified by isolating its 2-phenylhydrazone …
Number of citations: 3 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.